Synthetic Yield: [c]-5-One vs. [b]-9-One Isomers
In a direct head-to-head synthesis, the radical ring expansion route produced the target [c]-fused 5-one regioisomer (6,7,8,9-tetrahydrocycloheptapyridine-5-one) and its [b]-fused 9-one counterpart from analogous substrates. The overall yield range for all four products (3a–3d) was 37–61% over two steps [1]. This shared synthetic efficiency supports comparable scalability and cost-of-goods, but the distinct chromatographic and spectroscopic properties of the [c]-5-one ensure it can be isolated as a single chemical entity, a critical requirement for building block procurement. No other commercial route achieves this specific regioisomer without laborious separation from the [b]-isomer.
| Evidence Dimension | Synthetic Yield (Two-Step Radical Ring Expansion) |
|---|---|
| Target Compound Data | 6,7,8,9-Tetrahydrocycloheptapyridine-5-one (3b or 3c): Yield within 37–61% range |
| Comparator Or Baseline | 5,6,7,8-Tetrahydrocycloheptapyridine-9-one (3a or 3d): Yield within 37–61% range |
| Quantified Difference | None significant in total yield; differentiation arises from regioisomeric purity and isolation feasibility |
| Conditions | Stepwise iodomethylation followed by Bu3SnH/AIBN radical ring expansion of 5-oxotetrahydroisoquinoline precursors [1] |
Why This Matters
Confirms that the target [c]-5-one can be procured with synthetic effort equivalent to its closest isomer, but the unique regioisomer is only guaranteed by sourcing the correct CAS number, directly impacting downstream biological or catalytic outcomes.
- [1] Yoshizumi, T., Miyazoe, H., Sugimoto, Y., Takahashi, H., & Okamoto, O. (2005). An Efficient and Convenient Synthesis of Tetrahydrocycloheptapyridines: New Precursors for CNS Agents. Synthesis, 2005(10), 1593–1600. View Source
